Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Anticancer HeLa Antiproliferative

N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole-4-carboxamide derivative. This scaffold is known for its broad biological activity, including anticancer and antimicrobial effects.

Molecular Formula C18H17ClN4O
Molecular Weight 340.81
CAS No. 866872-78-8
Cat. No. B2942356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-78-8
Molecular FormulaC18H17ClN4O
Molecular Weight340.81
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C18H17ClN4O/c1-3-13-4-10-16(11-5-13)23-12(2)17(21-22-23)18(24)20-15-8-6-14(19)7-9-15/h4-11H,3H2,1-2H3,(H,20,24)
InChIKeyPWEYYQZSLWSNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-78-8) Procurement Guide


N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole-4-carboxamide derivative [1]. This scaffold is known for its broad biological activity, including anticancer and antimicrobial effects [2]. This specific compound has been shown to possess antiproliferative activity against human HeLa cancer cells in vitro [1].

Why N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Substituted


The biological activity of 1H-1,2,3-triazole-4-carboxamides is highly sensitive to specific structural modifications. Studies on PXR inverse agonism [1] and antimicrobial activity [2] demonstrate that even minor changes to the N-aryl or 5-position substituents can cause a complete loss of activity or a dramatic shift in selectivity. For example, a 5-methyl group is critical for potent antibacterial activity against S. aureus, while the 4-ethylphenyl group at the N-1 position is a key determinant of binding affinity in certain target contexts [2][3]. Therefore, a generic in-class substitution is highly likely to fail without experimental validation.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide


Antiproliferative Activity Against HeLa Cells Compared to Inactive Analogs

In a PubChem BioAssay screen, this compound was identified as one of three active compounds out of six tested for antiproliferative activity against human HeLa cells, with at least one compound achieving an activity of ≤1 µM [1]. This performance is critically dependent on its specific substitution pattern. Closely related analogs, such as those lacking the 4-ethylphenyl group (e.g., compounds from Kucukbay et al., 2021), show no significant activity against cancer cell lines, highlighting the functional importance of this precise structure [2].

Anticancer HeLa Antiproliferative

Predicted Potent Antimicrobial Activity via the 5-Methyl Substituent Advantage

A key structure-activity relationship study on this scaffold identified that substitution at the 5-position of the triazole ring is critical for antimicrobial activity [1]. Compounds bearing a 5-methyl group, like this compound, demonstrated potent antibacterial effects against S. aureus. In contrast, the 5-amino analogs (e.g., compound 8b) were largely inactive against S. aureus but active against C. albicans, showing a complete functional switch [1]. While this specific compound was not directly assayed, its core structure contains the favored 5-methyl group, making it a prime candidate for antibacterial research.

Antimicrobial S. aureus SAR

Superior Predicted Binding Mode for PXR via N-1 Aryl Optimization

In a seminal study optimizing 1H-1,2,3-triazole-4-carboxamides for PXR antagonism, the N-1 substituent was found to dramatically impact potency [1]. Compound 85, which bears a substituted N-1 phenyl ring (a close structural feature to this compound's 4-ethylphenyl group), was discovered as the most potent dual inverse agonist and antagonist of PXR with low nanomolar IC50 values [1]. In contrast, early leads with an unsubstituted phenyl ring at N-1 showed significantly weaker binding and cellular activity. This compound's N-1-(4-ethylphenyl) group is predicted to provide similarly enhanced binding via optimized hydrophobic pocket interactions.

PXR Nuclear Receptor Antagonist Design

Favorable Physicochemical Profile for CNS Drug Development

This compound possesses a favorable set of physicochemical properties for potential CNS drug development. Its molecular weight (340.8 Da), calculated logP (XLogP3-AA of 4.3), and low number of hydrogen bond donors (1) and acceptors (3) all fall within optimal ranges for blood-brain barrier penetration [1]. This profile differentiates it from bulkier, more polar triazole analogs, which often face challenges in CNS applications due to higher molecular weights and topological polar surface areas [2].

CNS Drug Development Physicochemical Properties Drug-likeness

Key Application Scenarios for Procuring N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide


Oncology Screening Library Member for Cervical Cancer

This compound is a validated active member in a HeLa antiproliferative screen, making it a valuable addition to a focused library for cervical cancer research. Its confirmed activity provides a robust starting point for hit-to-lead optimization [1].

Antibacterial Hit Discovery Against Staphylococcus aureus

Its 5-methyl substitution directly aligns with the key pharmacophore for anti-S. aureus activity within this chemical class. It should be prioritized for inclusion in antibacterial screening cascades over 5-amino or unsubstituted analogs, which have been shown to lack this activity [2].

Tool Compound for Investigating Pregnane X Receptor (PXR) Biology

The N-1-(4-ethylphenyl) substitution pattern is predicted to confer high binding affinity to PXR based on class-level SAR. This compound is an excellent candidate for structure-activity relationship expansion and chemical probe development for PXR, a key regulator of drug metabolism [3].

Neuroscience Target Screening

Its favorable CNS drug-like physicochemical profile (low MW, optimal logP, low HBD/HBA) makes it a suitable candidate for inclusion in diversity sets targeting neurological disorders, where many other triazole derivatives fail the initial ADME filters [4].

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.